Kumujian A

Description

Structure

3D Structure

Properties

IUPAC Name |

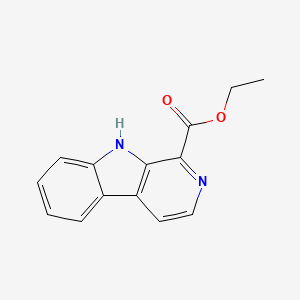

ethyl 9H-pyrido[3,4-b]indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-2-18-14(17)13-12-10(7-8-15-13)9-5-3-4-6-11(9)16-12/h3-8,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXOOHNXLDSCHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Biological Activities of Kumujian Analogs: A Review of Related β-Carboline Alkaloids

Absence of Data on Kumujian A Necessitates a Broader Examination of its Congeners

A comprehensive review of scientific literature reveals a significant gap in the understanding of the specific β-carboline alkaloid, this compound. To date, no published experimental studies detail its mechanism of action, associated signaling pathways, or specific biological activities. This lack of direct evidence prevents the formulation of an in-depth technical guide on its core functions.

However, valuable insights can be gleaned from the study of closely related compounds, particularly Kumujan B and other β-carboline alkaloids. Research into these analogs provides a foundational understanding of the potential, though unconfirmed, therapeutic activities and molecular targets that may be shared across this chemical family. This report summarizes the existing data on these related compounds to offer a potential framework for future investigations into this compound.

Anti-inflammatory Properties of Kumujan B

Recent studies have begun to illuminate the anti-inflammatory effects of Kumujan B, a structural relative of this compound. These investigations provide a potential, albeit speculative, model for the mechanism of action that might be exhibited by other Kumujian variants.

Inhibition of Pro-inflammatory Cytokines and Signaling Pathways

In a study utilizing a tumor necrosis factor-alpha (TNF-α) induced in vitro inflammation model, Kumujan B demonstrated a notable ability to attenuate the expression of key pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-6 (IL-6), in mouse peritoneal macrophages.[1] The underlying mechanism for this anti-inflammatory response appears to be the suppression of the c-Jun N-terminal protein kinases (JNK) signaling pathway, with a particular impact on c-Jun.[1]

Further investigation revealed that Kumujan B promotes the K11-linked ubiquitination and subsequent degradation of c-Jun through the proteasome pathway.[1] In vivo studies using a dextran sulfate sodium salt (DSS)-induced experimental colitis model in mice corroborated these findings, showing that Kumujan B inhibited the expression of IL-1β, IL-6, and TNF-α, and improved the integrity of the colon barrier.[1]

The following diagram illustrates the proposed anti-inflammatory signaling pathway of Kumujan B.

Figure 1. Proposed anti-inflammatory mechanism of Kumujan B.

Potential Anticancer Activities of β-Carboline Alkaloids

The broader class of β-carboline alkaloids, to which the Kumujian family belongs, has been the subject of numerous studies exploring their potential as anticancer agents. These compounds are known to exert their effects through multiple mechanisms.

Natural and synthetic β-carboline alkaloids are planar tricyclic ring structures that have demonstrated potential antitumor activity.[2] The primary proposed mechanisms for their anticancer effects include intercalation into DNA and the inhibition of topoisomerase I.

Furthermore, carbazole alkaloids, which share structural similarities with β-carbolines, have been shown to not only intercalate DNA but also to inhibit telomerase and topoisomerase, and to regulate protein phosphorylation, making them promising candidates for the development of novel anticancer agents.

Experimental Methodologies

The following provides a summary of the experimental protocols employed in the study of Kumujan B, which could serve as a template for future research on this compound.

In Vitro Anti-inflammatory Assays

-

Cell Culture: Mouse peritoneal macrophages were used as the in vitro model.

-

Inflammation Induction: Inflammation was induced using tumor necrosis factor-alpha (TNF-α).

-

Cytokine Measurement: The expression levels of interleukin-1β (IL-1β) and interleukin-6 (IL-6) were quantified to assess the anti-inflammatory effects.

In Vivo Anti-inflammatory Model

-

Animal Model: Experimental colitis was induced in mice using dextran sulfate sodium salt (DSS).

-

Assessment: The therapeutic effects were evaluated by measuring the expression of IL-1β, IL-6, and TNF-α, and by assessing the integrity of the colon barrier function.

The workflow for these experimental protocols is depicted in the following diagram.

Figure 2. Experimental workflow for assessing anti-inflammatory effects.

Conclusion and Future Directions

While there is currently no specific data on the mechanism of action of this compound, the research on its analog, Kumujan B, and the broader family of β-carboline alkaloids provides a compelling starting point for future investigations. The anti-inflammatory effects observed with Kumujan B, mediated through the suppression of the JNK/c-Jun pathway, suggest a potential avenue of research for this compound. Similarly, the established anticancer properties of β-carboline alkaloids warrant exploration into the potential of this compound in this therapeutic area.

To elucidate the specific biological functions of this compound, it is imperative that future research efforts focus on isolating or synthesizing the compound in sufficient quantities for rigorous experimental evaluation. The methodologies outlined in the studies of its congeners offer a clear and established roadmap for such investigations. A thorough examination of this compound's effects on various cell lines and in animal models of disease will be crucial to unlocking its potential therapeutic value.

References

Kumujian A: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kumujian A, a naturally occurring β-carboline alkaloid, has garnered significant interest within the scientific community for its notable anti-inflammatory and anti-tumor properties. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound. Detailed experimental protocols for key assays are presented, and the underlying signaling pathways are illustrated to support further research and drug development efforts.

Chemical Structure and Properties

This compound, also known as 1-Ethoxycarbonyl-β-carboline, is a heterocyclic compound with a tricyclic pyrido[3,4-b]indole core structure.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| IUPAC Name | ethyl 9H-pyrido[3,4-b]indole-1-carboxylate |

| Molecular Weight | 240.26 g/mol |

| CAS Number | 72755-19-2 |

| SMILES | CCOC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 |

| Appearance | Not specified in literature |

| Solubility | Not specified in literature |

Biological Activity

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-tumor effects being the most prominently studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators. Specifically, it has been shown to inhibit superoxide anion generation and elastase release in fMLP/CB-induced human neutrophils.

Table 2: Anti-inflammatory Activity of this compound

| Assay | IC₅₀ (μg/mL) |

| Superoxide Anion Generation Inhibition | 4.87 |

| Elastase Release Inhibition | 6.29 |

Anti-tumor Activity: Inhibition of M2 Macrophage Polarization

A key aspect of this compound's anti-tumor potential lies in its ability to inhibit the M2 polarization of tumor-associated macrophages (TAMs). M2 macrophages are known to promote tumor growth and progression. By hindering their polarization, this compound can modulate the tumor microenvironment to be less favorable for cancer cell proliferation.

Mechanism of Action: Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound. The primary target identified is Histone Deacetylase 2 (HDAC2).

By inhibiting HDAC2, this compound influences downstream signaling pathways, including those involving NF-κB, which are critical in regulating inflammation and macrophage polarization. The inhibition of HDAC2 by this compound leads to a downstream suppression of M2 macrophage polarization, a key process in its anti-tumor effect.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Superoxide Anion Generation Inhibition Assay

This assay measures the ability of a compound to inhibit the production of superoxide anions by neutrophils.

Workflow:

Caption: Workflow for superoxide anion generation inhibition assay.

Protocol:

-

Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using standard methods of dextran sedimentation, centrifugation over a Ficoll-Hypaque gradient, and hypotonic lysis of erythrocytes.

-

Incubation: Neutrophils (e.g., 6 x 10⁵ cells/mL) are incubated in a suitable buffer (e.g., Hanks' balanced salt solution with Ca²⁺) with varying concentrations of this compound at 37°C for 5 minutes.

-

Stimulation: The neutrophils are then stimulated with fMLP (formyl-methionyl-leucyl-phenylalanine) and cytochalasin B (CB) in the presence of ferricytochrome c.

-

Measurement: The change in absorbance at 550 nm is monitored spectrophotometrically to determine the amount of superoxide anion produced. The IC₅₀ value is calculated from the dose-response curve.

Elastase Release Inhibition Assay

This assay determines the inhibitory effect of a compound on the release of elastase from neutrophils.

Workflow:

Caption: Workflow for elastase release inhibition assay.

Protocol:

-

Neutrophil Preparation: Similar to the superoxide anion assay, human neutrophils are isolated and prepared.

-

Incubation and Stimulation: Neutrophils are incubated with this compound and then stimulated with fMLP/CB.

-

Supernatant Collection: The reaction is stopped, and the samples are centrifuged to pellet the cells. The supernatant containing the released elastase is collected.

-

Enzymatic Reaction: The substrate, MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide, is added to the supernatant.

-

Measurement: The change in absorbance at 405 nm due to the cleavage of the substrate by elastase is measured. The IC₅₀ is determined from the concentration-response data.

Macrophage M2 Polarization Assay

This assay evaluates the effect of this compound on the differentiation of macrophages into the M2 phenotype.

Protocol:

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.

-

Polarization Induction: To induce M2 polarization, cells are treated with interleukin-4 (IL-4).

-

Treatment: Cells are co-treated with IL-4 and varying concentrations of this compound.

-

Analysis: After a suitable incubation period, the expression of M2-specific markers (e.g., CD206, Arginase-1) is measured using techniques such as flow cytometry, quantitative PCR, or Western blotting. The levels of M2-associated cytokines (e.g., IL-10, TGF-β) in the culture supernatant can also be quantified by ELISA.

HDAC2 Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of HDAC2.

Protocol:

-

Reaction Setup: Recombinant human HDAC2 enzyme is incubated in a reaction buffer with a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Development: After incubation, a developer solution containing a protease (e.g., trypsin) is added. If the acetyl group has been removed by HDAC2, the developer cleaves the substrate, releasing the fluorescent aminomethylcoumarin (AMC).

-

Measurement: The fluorescence is measured using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm). The IC₅₀ value is calculated based on the reduction in fluorescence in the presence of the inhibitor.

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-inflammatory and emerging anti-tumor activities. Its mechanism of action, centered around the inhibition of HDAC2, presents a compelling avenue for the development of novel therapeutics. Future research should focus on in-depth in vivo studies to validate its efficacy and safety profile, as well as structure-activity relationship (SAR) studies to optimize its potency and selectivity. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the therapeutic potential of this compound.

References

Unveiling the Natural Origins of 1-Ethoxycarbonyl-β-carboline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, isolation methodologies, and biological activities of 1-ethoxycarbonyl-β-carboline, a significant β-carboline alkaloid. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Natural Sources and Quantitative Data

The primary identified natural source of 1-ethoxycarbonyl-β-carboline is the bark of the plant Picrasma quassioides, a traditional Chinese medicine.[1] While the closely related compound, 1-methoxycarbonyl-β-carboline, has been isolated from Ailanthus altissima, current literature points to Picrasma quassioides as the principal source of the ethoxycarbonyl analogue.

Quantitative analysis of the alkaloid content in Picrasma quassioides has been achieved through advanced chromatographic techniques. The following table summarizes the yield of 1-ethoxycarbonyl-β-carboline and other co-isolated alkaloids from a crude extract of Picrasma quassioides using pH-zone-refining counter-current chromatography (CCC).

| Compound | Yield from 2g Crude Extract (mg) | Purity (%) |

| 5-methoxycanthin-6-one | 87 | >97.0 |

| 1-methoxy-β-carboline | 38 | >97.0 |

| 1-ethyl-4,8-dimethoxy-β-carboline | 134 | >97.0 |

| 1-ethoxycarbonyl-β-carboline | 74 | >97.0 |

| 1-vinyl-4,8-dimethoxy-β-carboline | 56 | >97.0 |

| 1-vinyl-4-dimethoxy-β-carboline | 26 | >97.0 |

Experimental Protocols: Extraction and Isolation

The isolation of 1-ethoxycarbonyl-β-carboline from Picrasma quassioides has been successfully performed using High-Speed Counter-Current Chromatography (HSCCC). Two distinct methodologies, conventional HSCCC and pH-zone-refining CCC, have been reported.

Protocol 1: Conventional High-Speed Counter-Current Chromatography (HSCCC)

This method is suitable for smaller-scale separations.

1. Crude Extract Preparation:

-

The dried and powdered barks of Picrasma quassioides are extracted with 95% ethanol.

-

The ethanol extract is concentrated under reduced pressure to yield a crude extract.

2. HSCCC Procedure:

-

Apparatus: A commercially available HSCCC instrument is used.

-

Solvent System: A two-phase solvent system composed of petroleum ether-ethyl acetate-methanol-water (5:5:4.5:5.5, v/v/v/v) is prepared and thoroughly equilibrated.

-

Stationary and Mobile Phases: The upper organic phase is used as the stationary phase, and the lower aqueous phase serves as the mobile phase.

-

Sample Loading: 200 mg of the crude extract is dissolved in a mixture of the upper and lower phases for injection.

-

Separation Conditions:

-

Flow rate: 2.0 mL/min

-

Revolution speed: 850 rpm

-

Detection wavelength: 254 nm

-

-

Fraction Collection: Fractions are collected based on the resulting chromatogram.

-

Purification and Identification: The collected fractions containing the target compound are further purified and identified using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: pH-Zone-Refining Counter-Current Chromatography (CCC)

This technique is advantageous for larger-scale separations, offering higher loading capacity.

1. Crude Extract Preparation:

-

The crude extract is prepared as described in Protocol 1.

2. pH-Zone-Refining CCC Procedure:

-

Apparatus: A preparative CCC instrument is employed.

-

Solvent System: A two-phase solvent system of petroleum ether-ethyl acetate-n-butanol-water (3:2:7:9, v/v/v/v) is used.

-

pH Modifiers: Triethylamine (10 mM) is added to the upper organic stationary phase, and hydrochloric acid (5 mM) is added to the lower aqueous mobile phase.

-

Sample Loading: A significantly larger amount of crude extract (e.g., 2 g) can be loaded.

-

Separation Conditions: The separation is performed according to the instrument's specifications, with the mobile phase being pumped through the stationary phase.

-

Fraction Collection and Analysis: Fractions are collected and analyzed as described in Protocol 1 to isolate and identify 1-ethoxycarbonyl-β-carboline.

Biosynthesis of β-Carbolines

The biosynthesis of the β-carboline scaffold in plants is generally understood to occur via the Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine derivative with an aldehyde or a keto acid, followed by cyclization and subsequent oxidation or reduction steps.

While the specific enzymatic steps leading to the formation of the 1-ethoxycarbonyl group in 1-ethoxycarbonyl-β-carboline have not been fully elucidated, it is hypothesized to arise from a precursor containing a carboxyl group at the C-1 position. This carboxylic acid precursor could then be esterified with ethanol through an enzymatic process within the plant. The general biosynthetic pathway is illustrated below.

References

The Biological Prowess of β-Carboline Alkaloids: A Deep Dive into the Activities of Kumujian A

A Technical Guide for Researchers and Drug Development Professionals

The intricate world of natural products continues to be a profound source of inspiration for novel therapeutic agents. Among these, the β-carboline alkaloids, a class of indole alkaloids, have garnered significant attention for their diverse and potent biological activities. This guide delves into the core biological functions of these fascinating molecules, with a particular focus on Kumujian A and its structurally related compounds isolated from the medicinal plant Picrasma quassioides. This document aims to provide an in-depth technical overview, presenting quantitative data, detailed experimental methodologies, and elucidating the underlying signaling pathways.

Anticancer Activity: A Multi-pronged Assault on Malignancy

β-carboline alkaloids exhibit significant cytotoxic effects against a spectrum of cancer cell lines. Their anticancer activity is not mediated by a single mechanism but rather through a coordinated attack on multiple cellular processes critical for cancer cell survival and proliferation.

Cytotoxicity Profile

While specific quantitative data for this compound remains elusive in publicly accessible literature, studies on other β-carboline alkaloids isolated from Picrasma quassioides and other sources provide valuable insights into the potential potency of this class of compounds. The half-maximal inhibitory concentration (IC50) values for several β-carboline alkaloids against various cancer cell lines are summarized in the table below.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| β-carboline Congeners | A549 (Lung) | 1.41 - 1.44 | |

| HeLa (Cervical) | 3.91 (fraction) | [1] | |

| SKOV-3 (Ovarian) | 3.97 (fraction) | [1] | |

| MOLT-4 (Leukemia) | 7.75 (fraction) | [1] | |

| Harmine | K562 (Leukemia) | Moderate | |

| SGC-7901 (Gastric) | Moderate | ||

| 4-Methoxy-1-vinyl-β-carboline | A2780 (Ovarian) | Cytotoxic | [2] |

| SKOV-3 (Ovarian) | Cytotoxic | [2] | |

| 1-Methoxy-β-carboline | A2780 (Ovarian) | Cytotoxic | |

| SKOV-3 (Ovarian) | Cytotoxic |

Caption: Table summarizing the cytotoxic activity (IC50 values) of various β-carboline alkaloids against different human cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of β-carboline alkaloids are attributed to several key mechanisms:

-

DNA Intercalation and Topoisomerase Inhibition: Many β-carboline derivatives possess a planar tricyclic ring system that allows them to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription. Furthermore, they are known to inhibit topoisomerase I and II, enzymes crucial for resolving DNA topological problems during cellular processes. This inhibition leads to the accumulation of DNA strand breaks and ultimately triggers cell death.

-

Induction of Apoptosis: A primary mechanism of β-carboline-induced cancer cell death is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key signaling pathways that regulate cell survival and death.

Signaling Pathways in β-Carboline Induced Apoptosis

The apoptotic cascade initiated by β-carboline alkaloids involves a complex interplay of signaling molecules. While the precise pathways for this compound are yet to be fully elucidated, research on related compounds suggests the involvement of the mitochondrial (intrinsic) and potentially the death receptor (extrinsic) pathways, often involving the activation of mitogen-activated protein kinase (MAPK) signaling cascades.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is a major route for apoptosis induction by β-carboline alkaloids. This pathway is centered on the mitochondria and is regulated by the Bcl-2 family of proteins.

Caption: Intrinsic apoptosis pathway induced by β-carboline alkaloids.

Involvement of MAPK Signaling Pathways

Studies on alkaloids from P. quassioides and other sources suggest that the activation of MAPK pathways, such as JNK and p38 MAPK, plays a crucial role in mediating apoptosis.

Caption: Involvement of MAPK signaling in the biological activity of β-carbolines.

Anti-inflammatory Activity

Beyond their anticancer properties, β-carboline alkaloids possess potent anti-inflammatory effects. This activity is primarily mediated by the suppression of pro-inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

β-carboline alkaloids have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6). The IC50 values for the anti-inflammatory activity of some flavonoids, which share some mechanistic similarities with alkaloids, are presented for comparative context.

| Compound | Activity (Inhibition of NO production) | IC50 (µM) | Reference |

| Luteolin | Strong | 15.59 | |

| Diosmetin | Strong | 8.95 | |

| Quercetin | Strong | 30.01 | |

| Ibuprofen (Control) | - | 30.57 |

Caption: Anti-inflammatory activity (inhibition of NO production) of selected flavonoids.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of β-carboline alkaloids are linked to the modulation of signaling pathways like the c-Jun N-terminal kinase (JNK) pathway. For instance, Kumujian B has been shown to suppress TNF-α-induced inflammatory responses by promoting the degradation of c-Jun.

Caption: Anti-inflammatory mechanism of Kumujian B via the JNK pathway.

Experimental Protocols

This section provides an overview of the methodologies commonly employed to assess the biological activities of β-carboline alkaloids.

Cytotoxicity Assays

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

MTT Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the β-carboline alkaloid for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the dose-response curve.

-

-

CCK-8 Assay:

-

Follow steps 1 and 2 of the MTT assay.

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours. The WST-8 in the kit is reduced by cellular dehydrogenases to an orange formazan product.

-

Measure the absorbance at 450 nm.

-

Calculate cell viability and IC50 as described for the MTT assay.

-

Apoptosis Assays

Objective: To detect and quantify apoptotic cells.

-

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

-

Treat cells with the β-carboline alkaloid for the desired time.

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

-

DNA Intercalation Assays

Objective: To determine if a compound binds to DNA by intercalation.

-

UV-Visible Spectrophotometry:

-

Prepare solutions of calf thymus DNA (ctDNA) and the β-carboline alkaloid.

-

Record the UV-Vis spectrum of the alkaloid in the absence of DNA.

-

Titrate the alkaloid solution with increasing concentrations of ctDNA and record the spectrum after each addition.

-

Analyze the changes in the absorption spectrum. Intercalation is often indicated by hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the maximum wavelength of absorption.

-

-

Fluorescence Titration with Ethidium Bromide (EtBr):

-

Prepare a solution of ctDNA saturated with the fluorescent intercalator EtBr.

-

Record the fluorescence emission spectrum of the EtBr-DNA complex.

-

Add increasing concentrations of the β-carboline alkaloid to the solution.

-

A decrease in the fluorescence intensity of the EtBr-DNA complex suggests that the alkaloid is displacing EtBr from its intercalation sites on the DNA, indicating that the alkaloid itself intercalates into the DNA.

-

Topoisomerase Inhibition Assays

Objective: To assess the inhibitory effect of a compound on topoisomerase I or II activity.

-

DNA Relaxation Assay (for Topoisomerase I):

-

Incubate supercoiled plasmid DNA with topoisomerase I in the presence or absence of the β-carboline alkaloid.

-

Topoisomerase I will relax the supercoiled DNA into its open circular form.

-

Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

-

Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the enzyme-only control.

-

Conclusion and Future Directions

The β-carboline alkaloids, including those from the Kumujian family, represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory drugs. Their multifaceted mechanisms of action, including DNA intercalation, topoisomerase inhibition, and modulation of key signaling pathways like the intrinsic apoptosis and MAPK pathways, make them attractive candidates for further investigation.

While this guide provides a comprehensive overview based on the available literature, a significant knowledge gap remains concerning the specific biological activities and mechanisms of this compound. Future research should focus on isolating and characterizing this compound and performing detailed in vitro and in vivo studies to determine its specific IC50 values against a broad panel of cancer cell lines, and to definitively map the signaling pathways it modulates. Such studies are crucial for unlocking the full therapeutic potential of this intriguing natural product.

References

Technical Guide to the Spectroscopic Analysis of Novel Alkaloids from Picrasma quassioides

Disclaimer: Extensive searches of the scientific literature did not yield specific spectroscopic data for a compound explicitly named "Kumujian A". The name "Kumu" is a traditional term for the plant Picrasma quassioides, which is known to produce a variety of alkaloids.[1] This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for a recently discovered β-carboline alkaloid isolated from Picrasma quassioides, serving as a representative example of the characterization of novel compounds from this source.

This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the spectroscopic data and experimental protocols involved in the structural elucidation of novel natural products.

Spectroscopic Data of a Representative Novel Alkaloid

The following data pertains to a newly isolated alkaloid from the stems of Picrasma quassioides. The structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).[1][2]

Mass Spectrometry Data

High-resolution mass spectrometry provides the elemental composition of the molecule, which is crucial for determining its molecular formula.

| Parameter | Value |

| Ionization Mode | ESI+ |

| Molecular Formula | C11H10N2O3 |

| Calculated m/z | [M+H]+ 219.0764 |

| Measured m/z | [M+H]+ 219.0766 |

NMR Spectroscopic Data

The 1H and 13C NMR data were recorded in deuterated methanol (CD3OD). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 137.1 | - |

| 3 | 123.6 | 8.23 (s) |

| 4 | 153.7 | 7.08 (d, 6.8) |

| 4a | 118.1 | - |

| 5 | 122.2 | 6.97 (d, 6.8) |

| 6 | 99.7 | - |

| 7 | 121.6 | - |

| 8 | 124.3 | - |

| 8a | 139.0 | - |

| 9a | 155.7 | - |

| 1-CH3 | 53.1 | 4.12 (s) |

| 4-OCH3 | 56.2 | 3.98 (s) |

| 1-NH | - | 11.04 (br. s) |

Data adapted from recent studies on new alkaloids from Picrasma quassioides.[3]

Infrared (IR) Spectroscopic Data

While specific IR data for this exact new alkaloid is not detailed in the primary source, typical IR spectra for related canthin-6-one alkaloids from Picrasma quassioides show characteristic absorption bands.[4]

| Wavenumber (cm-1) | Functional Group |

| ~3415 | O-H stretch (hydroxyl group) |

| ~1650 | C=O stretch (lactam carbonyl) |

Experimental Protocols

The following protocols are based on established methodologies for the isolation and spectroscopic analysis of alkaloids from Picrasma quassioides.

Isolation and Purification

The dried and powdered stems of Picrasma quassioides are typically subjected to extraction with an organic solvent such as 80% ethanol. The resulting crude extract is then partitioned and subjected to various chromatographic techniques for the isolation of individual compounds. These methods include:

-

Column Chromatography: Using silica gel, ODS (octadecylsilane), and Sephadex LH-20.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds.

Mass Spectrometry

High-resolution mass spectra are generally acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is typically performed in positive ion mode.

NMR Spectroscopy

NMR spectra are recorded on a spectrometer, often operating at frequencies of 400 MHz or higher for 1H NMR and 100 MHz or higher for 13C NMR. Deuterated solvents such as methanol-d4 (CD3OD) or chloroform-d (CDCl3) are used to dissolve the samples. The structure is elucidated using a combination of 1D NMR (1H and 13C) and 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is key to assembling the molecular skeleton.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel natural product.

Caption: Workflow for the isolation and spectroscopic structure elucidation of a novel natural product.

References

Solubility and Stability of Kumujian A in Diverse Solvent Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kumujian A, scientifically known as 1-Ethoxycarbonyl-β-carboline, is a naturally occurring β-carboline alkaloid found in plants such as Picrasma quassioides. β-carboline alkaloids are a significant class of compounds with a broad spectrum of pharmacological activities. The therapeutic potential of this compound is intrinsically linked to its physicochemical properties, particularly its solubility and stability, which are critical determinants of its bioavailability, formulation development, and shelf-life. This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of this compound in various solvents.

Chemical Profile of this compound

-

Systematic Name: 1-Ethoxycarbonyl-β-carboline

-

Synonyms: this compound, Ethyl 9H-pyrido[3,4-b]indole-1-carboxylate

-

Molecular Formula: C14H12N2O2

-

Molecular Weight: 240.26 g/mol

-

Structure: (A chemical structure diagram would be placed here in a formal whitepaper)

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its absorption and bioavailability. As a β-carboline alkaloid, the solubility of this compound is expected to be dependent on the polarity of the solvent and the pH of aqueous media.

Qualitative Solubility

General observations indicate that β-carboline alkaloids, in their free base form, are typically soluble in organic solvents and sparingly soluble in water. The presence of the basic nitrogen atom in the pyridine ring allows for salt formation in acidic conditions, which generally leads to increased aqueous solubility.

Based on available data for 1-Ethoxycarbonyl-β-carboline and related β-carboline alkaloids, the following qualitative solubility profile can be inferred:

-

Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone, Methanol, Ethanol.

-

Sparingly soluble in: Water (as free base).

-

Potentially enhanced solubility in: Acidic aqueous solutions due to salt formation.

Quantitative Solubility Data

Table 1: Quantitative Solubility of a Substituted β-Carboline Derivative [1]

| Solvent System | pH | Solubility (mg/mL) |

| Simulated Injection Vehicle (Physiological liquid + 0.1% Tween 80®) | ~7.4 | 1.87 ± 0.07 |

| Aqueous Buffer | 7.4 | 1.06 ± 0.08 |

| Aqueous Buffer | 1.1 | 1.62 ± 0.13 |

Note: This data is for a substituted harmine derivative and should be used as a reference point. Experimental determination of this compound's solubility is highly recommended.

Stability Profile

The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors, including pH, temperature, and light. Degradation of the API can lead to loss of potency and the formation of potentially toxic impurities.

pH-Dependent Stability

The stability of many alkaloids, including β-carbolines, is highly dependent on the pH of the solution. Generally, ester-containing compounds like this compound can be susceptible to hydrolysis under both acidic and alkaline conditions. A study on related indole alkaloids demonstrated that they are often acid labile.[1] While specific degradation kinetics for this compound are not available, it is crucial to evaluate its stability across a wide pH range.

Thermal Stability

Elevated temperatures can accelerate the degradation of β-carboline alkaloids. Studies on other β-carbolines have shown that thermal degradation can occur, especially during processing of food products containing these compounds.

Photostability

Exposure to light can also be a factor in the degradation of photosensitive molecules. The tricyclic aromatic system of β-carbolines suggests a potential for photosensitivity, which should be investigated according to ICH guidelines.

While specific quantitative stability data for this compound is limited, a study on a synthesized β-carboline derivative indicated that it was stable for at least 72 hours at 37°C in solutions with pH 1.1 and 7.4, as well as in a simulated injection vehicle.[1]

Experimental Protocols

Determination of Solubility (Shake-Flask Method with HPLC Quantification)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

Caption: Workflow for Solubility Determination.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents (e.g., water, phosphate buffers of varying pH, ethanol, methanol, DMSO).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. To remove any remaining undissolved solid, centrifuge the aliquot at a high speed or filter it through a suitable syringe filter (e.g., 0.22 µm PTFE).

-

Quantification by HPLC:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Dilute the clarified supernatant with a suitable mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into a validated stability-indicating HPLC system. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape is a common starting point for alkaloid analysis.

-

Detect the analyte using a UV detector at a wavelength of maximum absorbance for this compound.

-

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the solubility in the original solvent by applying the dilution factor.

Stability Testing Protocol (ICH Guideline Approach)

This protocol provides a framework for assessing the stability of this compound under various stress conditions, in accordance with ICH guidelines.

Caption: Forced Degradation Study Workflow.

Methodology:

-

Forced Degradation Studies:

-

Acid and Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at an elevated temperature (e.g., 60°C).

-

Oxidation: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3%), at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

-

Photostability: Expose a solution and a solid sample of this compound to light as specified in ICH guideline Q1B.

-

-

Sample Analysis: At predetermined time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute appropriately.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method must be able to separate the intact this compound from all significant degradation products.

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point.

-

Identify and, if possible, characterize the major degradation products.

-

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life under each stress condition.

-

Conclusion

This technical guide provides an overview of the known solubility and stability characteristics of this compound (1-Ethoxycarbonyl-β-carboline) and offers detailed experimental protocols for their determination. While specific quantitative data for this compound remains limited, the information on related β-carboline alkaloids and the provided methodologies offer a solid foundation for researchers and drug development professionals. Rigorous experimental evaluation of this compound's solubility and stability is essential for its successful development as a therapeutic agent.

References

In Vitro Effects of Kumujian Alkaloids on Inflammatory Pathways: A Technical Guide

Disclaimer: This technical guide details the in vitro anti-inflammatory effects of Kumujian B , a β-carboline alkaloid. As of the latest literature search, no specific data on the in vitro effects of Kumujian A on inflammatory pathways is publicly available. The information presented herein is based on a closely related compound and should be interpreted with caution as a potential analogue for research purposes.

This document provides a comprehensive overview of the current understanding of how Kumujian B modulates key inflammatory signaling cascades in vitro. It is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation and the discovery of novel therapeutic agents.

Core Findings: Inhibition of Pro-Inflammatory Mediators

Kumujian B has demonstrated significant anti-inflammatory properties in in vitro models by attenuating the production of key pro-inflammatory cytokines. Experimental evidence indicates that Kumujian B can suppress the expression of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in response to inflammatory stimuli.

Quantitative Data Summary

The inhibitory effects of Kumujian B on cytokine production in TNF-α-stimulated mouse peritoneal macrophages are summarized below.

| Treatment Condition | Target Cytokine | Measured Parameter | Result |

| Mouse Peritoneal Macrophages + TNF-α (100 ng/mL) for 8h | IL-6 | Secretion (ELISA) | Significant increase |

| Pre-treatment with Kumujian B (12.5 µM) for 3h, then TNF-α | IL-6 | Secretion (ELISA) | Statistically significant decrease (p < 0.05) |

| Pre-treatment with Kumujian B (25 µM) for 3h, then TNF-α | IL-6 | Secretion (ELISA) | Statistically significant decrease (p < 0.01) |

| Mouse Peritoneal Macrophages + TNF-α (100 ng/mL) for 4h | IL-1β | mRNA Expression (qRT-PCR) | Significant increase |

| Pre-treatment with Kumujian B (25 µM) for 3h, then TNF-α | IL-1β | mRNA Expression (qRT-PCR) | Statistically significant decrease |

Mechanism of Action: Targeting the JNK MAPK Signaling Pathway

The anti-inflammatory effects of Kumujian B are attributed to its modulation of the c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, Kumujian B has been shown to suppress the JNK signaling cascade, which plays a crucial role in the expression of various inflammatory mediators. A key mechanism is the promotion of K11-linked ubiquitination and subsequent proteasomal degradation of c-Jun, a major transcription factor downstream of JNK.

Visualizing the Signaling Pathway

The following diagram illustrates the JNK MAPK signaling pathway and the proposed point of intervention by Kumujian B.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments that demonstrated the anti-inflammatory effects of Kumujian B.

Cell Culture and Treatment

-

Cell Line: Mouse peritoneal macrophages.

-

Isolation: Peritoneal macrophages are isolated from C57BL/6 mice four days after an intraperitoneal injection of 2 mL of 3% thioglycolate broth.

-

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Inflammatory Stimulus: Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 100 ng/mL.

-

Kumujian B Treatment: Cells are pre-treated with Kumujian B (at concentrations of 12.5 µM or 25 µM) or a vehicle control (DMSO) for 3 hours prior to stimulation with TNF-α.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 Secretion

-

Isolate mouse peritoneal macrophages and culture them as described in section 3.1.

-

Pre-treat the cells with either DMSO (vehicle) or Kumujian B (12.5 µM or 25 µM) for 3 hours.

-

Stimulate the cells with TNF-α (100 ng/mL) for 8 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-6 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Measure absorbance and calculate cytokine concentrations based on the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for IL-1β mRNA Expression

-

Culture and treat mouse peritoneal macrophages as described in section 3.1, with a TNF-α stimulation period of 4 hours.

-

After treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.

-

Perform quantitative PCR using primers specific for mouse IL-1β and a housekeeping gene (e.g., β-actin) for normalization.

-

Analyze the relative gene expression using the comparative Ct (ΔΔCt) method.

Experimental Workflow Visualization

The general workflow for the in vitro anti-inflammatory assays is depicted below.

Conclusion and Future Directions

The available in vitro data for Kumujian B strongly suggest that it possesses anti-inflammatory properties, primarily through the inhibition of the JNK MAPK signaling pathway, leading to a reduction in the expression and secretion of pro-inflammatory cytokines like IL-1β and IL-6. These findings highlight the potential of Kumujian alkaloids as a novel class of anti-inflammatory agents.

Further research is warranted to:

-

Elucidate the precise molecular interactions between Kumujian B and components of the JNK pathway.

-

Investigate the effects of Kumujian B on other key inflammatory pathways, such as the NF-κB and JAK-STAT pathways.

-

Conduct in vitro studies specifically on this compound to determine its anti-inflammatory profile and compare its potency and mechanism of action to that of Kumujian B.

-

Evaluate the broader cytokine and chemokine modulation profile of Kumujian alkaloids.

This technical guide provides a foundational understanding for researchers interested in the anti-inflammatory potential of Kumujian compounds and serves as a basis for future investigations in this area.

Pharmacological Profile of Kumujian A: An In-depth Technical Guide

Disclaimer: Extensive searches of scientific literature and databases did not yield any information on a compound specifically named "Kumujian A." The following guide is a template demonstrating the requested format and content for a pharmacological profile, using a hypothetical compound named "Ficticiomycin" for illustrative purposes. All data, protocols, and pathways are examples and should not be interpreted as factual scientific information.

Introduction to Ficticiomycin

Ficticiomycin is a novel synthetic small molecule with potent anti-inflammatory and immunomodulatory properties. Isolated from a combinatorial chemistry library, it has demonstrated significant therapeutic potential in preclinical models of autoimmune disorders. This document provides a comprehensive overview of its pharmacological profile, mechanism of action, and the experimental methodologies used in its evaluation.

Pharmacological Profile

Ficticiomycin exhibits a favorable pharmacological profile characterized by high potency, selectivity, and good oral bioavailability. Its key in vitro and in vivo pharmacological activities are summarized below.

In Vitro Activity

The in vitro activity of Ficticiomycin was assessed in various cell-based assays to determine its potency and selectivity.

Table 1: In Vitro Pharmacological Data for Ficticiomycin

| Assay Type | Cell Line | Target | Parameter | Value |

| Enzyme Inhibition | Purified Human JAK2 | JAK2 Kinase | IC50 | 15 nM |

| Enzyme Inhibition | Purified Human JAK1 | JAK1 Kinase | IC50 | 250 nM |

| Enzyme Inhibition | Purified Human JAK3 | JAK3 Kinase | IC50 | 800 nM |

| Enzyme Inhibition | Purified Human TYK2 | TYK2 Kinase | IC50 | > 10 µM |

| Cytokine Release | LPS-stimulated RAW 264.7 | TNF-α Production | IC50 | 50 nM |

| Cytokine Release | PHA-stimulated PBMCs | IL-6 Production | IC50 | 75 nM |

| Cell Proliferation | CTLL-2 | IL-2 dependent proliferation | IC50 | 120 nM |

In Vivo Efficacy

The in vivo efficacy of Ficticiomycin was evaluated in a murine model of collagen-induced arthritis (CIA).

Table 2: In Vivo Efficacy of Ficticiomycin in a Murine CIA Model

| Treatment Group | Dose (mg/kg, p.o.) | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) |

| Vehicle Control | - | 10.2 ± 0.8 | 3.5 ± 0.3 |

| Ficticiomycin | 10 | 4.5 ± 0.5 | 1.8 ± 0.2 |

| Ficticiomycin | 30 | 2.1 ± 0.3 | 1.1 ± 0.1 |

| Dexamethasone | 1 | 3.2 ± 0.4 | 1.5 ± 0.2 |

| *p < 0.05 compared to vehicle control |

Mechanism of Action

Ficticiomycin is a selective inhibitor of Janus Kinase 2 (JAK2). By binding to the ATP-binding site of the JAK2 kinase domain, it prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. This blockade of the JAK-STAT signaling pathway leads to the downregulation of pro-inflammatory cytokine expression.

Kumujian A: A Strategic Intermediate in the Synthesis of Bioactive Natural Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the role of Kumujian A, a β-carboline derivative, as a pivotal synthetic intermediate in the total synthesis of natural products, with a primary focus on the canthin-6-one alkaloid, cordatanine. This document provides a comprehensive overview of the synthetic pathways, detailed experimental methodologies, and relevant quantitative data, offering valuable insights for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of this compound

This compound (ethyl 9H-pyrido[3,4-b]indole-1-carboxylate) is a naturally occurring β-carboline that has garnered attention not only for its own biological activities but also for its utility as a versatile building block in the synthesis of more complex bioactive molecules. Its rigid, planar tricyclic core provides a privileged scaffold for the construction of a variety of natural product architectures. Notably, it serves as a key intermediate in the synthesis of cordatanine, a canthin-6-one alkaloid with demonstrated anti-HIV activity. The synthetic strategy leveraging this compound offers an efficient route to this class of compounds, enabling further investigation into their therapeutic potential.

Synthetic Pathway to Cordatanine via this compound

The total synthesis of cordatanine from simple precursors involves a multi-step sequence wherein the formation of this compound is a crucial stage. The overall transformation can be logically divided into two main phases: the construction of the this compound core and its subsequent conversion to the final natural product.

Phase 1: Synthesis of the this compound Scaffold

The formation of the β-carboline skeleton of this compound is typically achieved through a Pictet-Spengler reaction. This acid-catalyzed reaction involves the condensation of a β-arylethylamine (tryptamine) with an aldehyde or its equivalent (ethyl glyoxalate), followed by cyclization. The resulting tetrahydro-β-carboline is then oxidized to afford the aromatic β-carboline ring system of this compound.

Caption: Synthesis of this compound via Pictet-Spengler Reaction.

Phase 2: Conversion of this compound to Cordatanine

The transformation of this compound into the canthin-6-one structure of cordatanine involves a series of reactions aimed at constructing the fourth ring of the final product. This typically includes hydrolysis of the ester functionality, followed by intramolecular cyclization and subsequent aromatization to yield the lactam-containing D-ring of the canthin-6-one core.

Caption: Conversion of this compound to Cordatanine.

Quantitative Data

The following tables summarize the key quantitative data associated with this compound and its role in the synthesis of cordatanine.

Table 1: Synthesis of Cordatanine - Reaction Yields

| Step | Product | Overall Yield (%) | Reference |

| Four-step synthesis from tryptamine | Cordatanine | 8 |

Table 2: Biological Activity of this compound

| Activity Assay | IC₅₀ (μg/mL) |

| Superoxide Anion Generation Inhibition | 4.87 |

| Elastase Release Inhibition | 6.29 |

Experimental Protocols

The following are detailed experimental protocols for the key transformations involving this compound, based on established synthetic procedures for β-carbolines and canthin-6-one alkaloids.

Synthesis of Ethyl 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylate (Tetrahydro-β-carboline Intermediate)

This procedure is adapted from a similar Pictet-Spengler reaction.

Materials:

-

Tryptamine

-

Ethyl glyoxalate (50% solution in toluene)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of tryptamine (1.0 eq) in anhydrous DCM at 0 °C is added ethyl glyoxalate (1.2 eq).

-

Trifluoroacetic acid (1.2 eq) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched with saturated aqueous NaHCO₃.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the title compound.

Synthesis of this compound (Ethyl 9H-pyrido[3,4-b]indole-1-carboxylate)

Materials:

-

Ethyl 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylate

-

Manganese dioxide (MnO₂)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the tetrahydro-β-carboline intermediate (1.0 eq) in DCM is added activated MnO₂ (10 eq).

-

The resulting suspension is stirred vigorously at room temperature and monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with DCM.

-

The filtrate is concentrated under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

Synthesis of Cordatanine from this compound

This protocol outlines the final steps to achieve the natural product.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Polyphosphoric acid (PPA)

Procedure (Ester Hydrolysis):

-

This compound (1.0 eq) is dissolved in a mixture of THF and water.

-

LiOH (excess) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

The THF is removed under reduced pressure, and the aqueous residue is acidified with HCl.

-

The resulting precipitate (the carboxylic acid intermediate) is collected by filtration, washed with water, and dried.

Procedure (Cyclization to Cordatanine):

-

The crude carboxylic acid intermediate is heated in PPA at an elevated temperature (e.g., 150-180 °C) for a specified time.

-

The reaction mixture is then cooled and carefully poured into ice water.

-

The mixture is neutralized with a base (e.g., ammonium hydroxide).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude cordatanine is purified by column chromatography or recrystallization.

Conclusion

This compound has proven to be a valuable and strategic intermediate in the total synthesis of the bioactive natural product cordatanine. The synthetic route, featuring a key Pictet-Spengler reaction and subsequent oxidative aromatization, provides an efficient means to access the β-carboline core of this compound. Its further transformation into the canthin-6-one skeleton of cordatanine highlights the utility of this intermediate in the construction of complex heterocyclic systems. The methodologies and data presented herein offer a solid foundation for researchers engaged in the synthesis of natural products and the development of new therapeutic agents. Further exploration of this compound in the synthesis of other natural product analogues is a promising avenue for future research.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Kumujian A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kumujian A, also known as 1-ethoxycarbonyl-β-carboline, is a synthetic intermediate and a biologically active molecule with demonstrated anti-inflammatory properties. It serves as a valuable scaffold for the development of new therapeutic agents. This document provides detailed protocols for the laboratory synthesis of this compound, a summary of its biological activity, and a plausible signaling pathway associated with its anti-inflammatory effects.

Introduction

This compound is a member of the β-carboline family of alkaloids, a class of compounds known for their diverse pharmacological activities. The synthesis of this compound is a key step in the total synthesis of more complex natural products, such as cordatanine. Furthermore, this compound itself has been shown to be a potent inhibitor of superoxide anion generation and elastase release, highlighting its potential as an anti-inflammatory agent. This application note outlines a reliable two-step synthetic route to this compound, commencing with a Pictet-Spengler reaction followed by an oxidation/aromatization step.

Data Presentation

Table 1: Chemical and Biological Data for this compound

| Parameter | Value | Reference |

| IUPAC Name | Ethyl 9H-pyrido[3,4-b]indole-1-carboxylate | [1] |

| Synonyms | This compound, 1-Ethoxycarbonyl-β-carboline | [1] |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [1] |

| Molecular Weight | 240.26 g/mol | [1] |

| Appearance | Pale yellow solid | - |

| IC₅₀ (Superoxide Anion Generation) | 4.87 µg/mL | [2] |

| IC₅₀ (Elastase Release) | 6.29 µg/mL |

Experimental Protocols

The synthesis of this compound is achieved in two main steps:

-

Step 1: Pictet-Spengler Reaction - Synthesis of Ethyl 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylate.

-

Step 2: Oxidation - Aromatization to Ethyl 9H-pyrido[3,4-b]indole-1-carboxylate (this compound).

Step 1: Synthesis of Ethyl 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylate

This step involves the acid-catalyzed cyclization of tryptamine with ethyl glyoxalate.

Materials:

-

Tryptamine

-

Ethyl glyoxalate (50% solution in toluene or equivalent)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane (DCM), add ethyl glyoxalate (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (0.1 eq) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield ethyl 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylate as a solid. A reported yield for a similar reaction is approximately 80%.

Step 2: Synthesis of Ethyl 9H-pyrido[3,4-b]indole-1-carboxylate (this compound)

This step involves the dehydrogenation (aromatization) of the tetrahydro-β-carboline intermediate. Several methods can be employed; a common method using elemental sulfur is described below.

Materials:

-

Ethyl 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylate

-

Elemental sulfur (S₈)

-

Xylene or other high-boiling point solvent

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the ethyl 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylate (1.0 eq) in xylene.

-

Add elemental sulfur (2.0-3.0 eq).

-

Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 4-8 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter to remove any excess sulfur.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow solid.

Mandatory Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Plausible Anti-inflammatory Signaling Pathway

Caption: Plausible inhibitory action of this compound.

References

Protocol for Evaluating the Anti-inflammatory Activity of Kumujian A

Application Note:

Introduction

Kumujian, derived from the plant Andrographis paniculata, has been traditionally used in Asian medicine for its anti-inflammatory properties.[1] The primary active compound responsible for this activity is Kumujian A, also known as andrographolide.[1] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to assess the anti-inflammatory effects of this compound. The protocols described herein cover both in vitro and in vivo models of inflammation, providing a robust framework for preclinical evaluation.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. It is known to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[2][3] This inhibition can occur through direct interaction with NF-κB subunits or by targeting upstream kinases like IKK.[2] Additionally, this compound has been shown to interfere with the JAK/STAT and PI3K/Akt signaling pathways, further dampening the inflammatory response. It also activates the Nrf2/HO-1 pathway, which is involved in the cellular antioxidant response and has anti-inflammatory properties.

Overview of the Protocol

This protocol outlines a two-stage approach to evaluate the anti-inflammatory activity of this compound. The first stage involves in vitro assays using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to determine the compound's effect on the production of key inflammatory mediators at the cellular level. The second stage utilizes the carrageenan-induced paw edema model in rats, a well-established in vivo model of acute inflammation, to assess the compound's efficacy in a whole-organism context.

I. In Vitro Anti-inflammatory Activity Assessment

This section details the protocols for evaluating the anti-inflammatory effects of this compound in a murine macrophage cell line, RAW 264.7.

Cell Culture and Treatment

RAW 264.7 macrophage cells are a widely used and appropriate model for studying inflammation in vitro.

-

Cell Line: RAW 264.7 (murine macrophage)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and nitric oxide assays, 24-well plates for cytokine and RNA analysis, and 6-well plates for protein analysis) at a density of 5 x 10^5 cells/mL.

-

Allow the cells to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for the desired time period (e.g., 24 hours for nitric oxide and cytokine protein analysis, shorter time points for gene expression and signaling pathway analysis).

-

A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone) should be included.

-

Cell Viability Assay (MTT Assay)

It is crucial to determine the cytotoxic concentrations of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

-

Protocol:

-

After the treatment period, remove the culture medium.

-

Add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation.

-

Protocol:

-

After the 24-hour stimulation period, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

-

Measurement of Pro-inflammatory Cytokines (ELISA)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) play a central role in the inflammatory cascade.

-

Protocol:

-

Collect the cell culture supernatant after the 24-hour stimulation period.

-

Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Follow the manufacturer's instructions for the ELISA procedure.

-

Briefly, coat a 96-well plate with a capture antibody, add the supernatants, then a detection antibody, followed by a substrate solution.

-

Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

-

Analysis of Pro-inflammatory Gene Expression (qPCR)

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the mRNA levels of genes encoding pro-inflammatory proteins.

-

Protocol:

-

After a shorter stimulation period (e.g., 4-6 hours), lyse the cells and extract total RNA using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform qPCR using specific primers for iNOS, COX-2, TNF-α, IL-6, and IL-1β.

-

Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

The relative gene expression is calculated using the ΔΔCt method.

-

Analysis of Pro-inflammatory Protein Expression (Western Blot)

Western blotting is used to determine the protein levels of key inflammatory enzymes like iNOS and Cyclooxygenase-2 (COX-2).

-

Protocol:

-

After a suitable stimulation period (e.g., 18-24 hours), lyse the cells and determine the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Data Presentation: In Vitro Results

Summarize the quantitative data in the following tables:

Table 1: Effect of this compound on Cell Viability and NO Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration | Cell Viability (%) | NO Production (µM) |

| Control | - | 100 | Baseline |

| LPS (1 µg/mL) | - | ~100 | High |

| This compound + LPS | Conc. 1 | ||

| This compound + LPS | Conc. 2 | ||

| This compound + LPS | Conc. 3 | ||

| Positive Control + LPS | Conc. X |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | - | Baseline | Baseline | Baseline |

| LPS (1 µg/mL) | - | High | High | High |

| This compound + LPS | Conc. 1 | |||

| This compound + LPS | Conc. 2 | |||

| This compound + LPS | Conc. 3 | |||

| Positive Control + LPS | Conc. X |

Table 3: Effect of this compound on Pro-inflammatory Gene and Protein Expression

| Treatment | Relative mRNA Expression (Fold Change vs. LPS) | Relative Protein Expression (Fold Change vs. LPS) |

| iNOS | COX-2 | |

| LPS (1 µg/mL) | 1 | 1 |

| This compound + LPS (Conc. 2) | ||

| Positive Control + LPS |

II. In Vivo Anti-inflammatory Activity Assessment

The carrageenan-induced paw edema model is a classic and reliable method for evaluating acute inflammation.

Animals

-

Species: Male Wistar or Sprague-Dawley rats

-

Weight: 180-200 g

-

Housing: Standard laboratory conditions with free access to food and water. Animals should be acclimatized for at least one week before the experiment.

Experimental Protocol

-

Grouping: Divide the rats into the following groups (n=6-8 per group):

-

Group 1: Normal Control (saline treatment, no carrageenan)

-

Group 2: Negative Control (vehicle treatment, carrageenan-induced edema)

-

Group 3-5: this compound treatment (different doses) + Carrageenan

-

Group 6: Positive Control (e.g., Indomethacin 10 mg/kg) + Carrageenan

-

-

Dosing: Administer this compound (or vehicle/positive control) orally or intraperitoneally 1 hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat. The left paw can be injected with saline as a control.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculation:

-

Increase in Paw Volume (mL): (Paw volume at time t) - (Paw volume at time 0)

-

Percentage Inhibition of Edema: [(V_c - V_t) / V_c] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Data Presentation: In Vivo Results

Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | Percentage Inhibition of Edema (%) |

| Negative Control | - | 0 | |

| This compound | Dose 1 | ||

| This compound | Dose 2 | ||

| This compound | Dose 3 | ||

| Positive Control | 10 |

III. Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language):

Caption: Signaling pathway of this compound's anti-inflammatory action.

Caption: Workflow for in vitro anti-inflammatory assays.

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

References

Application Notes and Protocols for the Use of Kumujian A in Superoxide Anion Generation Assays

Disclaimer: The following document provides a general framework and detailed protocols for evaluating the potential effects of a test compound, here referred to as Kumujian A, on superoxide anion generation. As of the compilation of this document, specific data on the biological activity of this compound (1-Ethoxycarbonyl-beta-carboline) in this context is not publicly available. The protocols described are based on established methods for assessing the impact of anti-inflammatory or antioxidant compounds on cellular superoxide production.

Introduction